An In-depth Technical Guide to the Core Basic Properties of 2-(2-Chloroethyl)quinoline
An In-depth Technical Guide to the Core Basic Properties of 2-(2-Chloroethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This technical guide focuses on the basic properties of 2-(2-Chloroethyl)quinoline, a derivative with potential as a synthetic intermediate in drug development. Due to the limited availability of direct experimental data for this specific compound, this document provides a comprehensive overview based on the established chemistry of the quinoline scaffold and closely related analogues. It covers plausible synthetic routes, predicted reactivity, and potential biological significance by drawing parallels with other 2-substituted quinolines. This guide aims to serve as a foundational resource for researchers interested in the synthesis and application of novel quinoline derivatives.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-(2-Chloroethyl)quinoline and Related Compounds
| Property | 2-(2-Chloroethyl)quinoline (Predicted/Inferred) | 2-Chloroquinoline[5] | 2-Ethylquinoline[6] |
| Molecular Formula | C₁₁H₁₀ClN[3] | C₉H₆ClN | C₁₁H₁₁N |
| Molecular Weight | 191.66 g/mol [3] | 163.60 g/mol | 157.21 g/mol |
| CAS Number | Not available | 612-62-4 | 1613-34-9 |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid[4] | Off-white solid | Liquid |
| Melting Point | Not available | 34-37 °C | Not available |
| Boiling Point | Not available | 267 °C | Not available |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water[4] | Slightly soluble in cold water, dissolves in hot water and most organic solvents | Not available |
Table 2: Spectroscopic Data (Predicted)
While specific spectra for 2-(2-Chloroethyl)quinoline are not available, the following are expected characteristic signals based on its structure and data from analogous compounds.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring, triplet for the -CH₂-Cl protons, and a triplet for the -CH₂- protons adjacent to the quinoline ring. |
| ¹³C NMR | Signals corresponding to the nine carbons of the quinoline ring and two carbons of the chloroethyl side chain. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope. Fragmentation would likely involve the loss of the chloroethyl side chain. |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Cl stretching.[7][8] |
Synthesis and Reactivity
Proposed Synthesis
A variety of methods exist for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[9][10][11] For the specific synthesis of 2-substituted quinolines, a common strategy involves the modification of a pre-existing quinoline derivative. A plausible route to 2-(2-Chloroethyl)quinoline could start from 2-methylquinoline (quinaldine), a readily available starting material.
Reactivity
The chemical reactivity of 2-(2-Chloroethyl)quinoline is expected to be dictated by the quinoline ring and the chloroethyl substituent. The nitrogen atom in the quinoline ring imparts basic properties.[12] The chloroethyl group is susceptible to nucleophilic substitution reactions, making this compound a potentially valuable intermediate for the synthesis of a diverse range of 2-substituted quinoline derivatives.[13]
Potential Applications in Drug Development
Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][14][15] The 2-substituted quinolines, in particular, have been extensively investigated for their therapeutic potential.
Anticancer Activity
Numerous 2-substituted quinolines have demonstrated significant anticancer activity against a variety of cancer cell lines.[14] These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as those involving c-Met, EGF, and VEGF receptors.[16][17]
Antimicrobial and Antileishmanial Activity
The quinoline scaffold is a key component of several antimicrobial and antimalarial drugs.[1] Furthermore, 2-substituted quinolines have shown promising activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[15]
Signaling Pathways
Quinoline-based drugs often exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and EGFR, which are often dysregulated in cancer.[1]
Experimental Protocols (Hypothetical)
Due to the absence of specific literature, the following protocols are hypothetical and based on general procedures for the synthesis and evaluation of similar quinoline derivatives.[18][19][20]
Synthesis of 2-(2-Chloroethyl)quinoline
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Step 1: Synthesis of 2-(2-Hydroxyethyl)quinoline. To a solution of 2-methylquinoline in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour. Paraformaldehyde is then added in one portion, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
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Step 2: Synthesis of 2-(2-Chloroethyl)quinoline. To a solution of 2-(2-hydroxyethyl)quinoline in dichloromethane at 0 °C, thionyl chloride is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by column chromatography.
General Procedure for Nucleophilic Substitution
A solution of 2-(2-chloroethyl)quinoline and a slight excess of the desired nucleophile in a suitable solvent (e.g., DMF, acetonitrile) is heated at a temperature between 60-100 °C until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Conclusion
While direct experimental data on 2-(2-Chloroethyl)quinoline is scarce, its chemical structure suggests it is a valuable intermediate for the synthesis of a variety of 2-substituted quinoline derivatives. The reactivity of the chloroethyl group allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for screening in drug discovery programs. The known biological activities of the broader class of 2-substituted quinolines, particularly as anticancer and antimicrobial agents, provide a strong rationale for the further investigation of derivatives synthesized from 2-(2-Chloroethyl)quinoline. This guide provides a foundational understanding of its predicted properties and potential applications, encouraging further experimental exploration of this promising compound.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-(2-chloroethyl)quinoline [amp.chemicalbook.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylquinoline | C11H11N | CID 137113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 8. Quinoline(91-22-5) IR Spectrum [chemicalbook.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iipseries.org [iipseries.org]
- 11. du.edu.eg [du.edu.eg]
- 12. uop.edu.pk [uop.edu.pk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
